molecular formula C7H4ClF2NO3 B1453183 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene CAS No. 1245772-39-7

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

Cat. No. B1453183
M. Wt: 223.56 g/mol
InChI Key: MTRPCOKJSDVMKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, the InChI code is 1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H .


Physical And Chemical Properties Analysis

For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, it has a molecular weight of 257.46, and it’s a liquid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

Research by Sipyagin et al. (2004) focuses on synthesizing 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from chloro-nitrobenzenes, demonstrating the chemical flexibility and reactivity of such compounds in creating fluorine-containing derivatives. These derivatives show potential for further chemical modifications and applications in materials science due to their unique electronic properties (Sipyagin et al., 2004).

Nucleophilic Substitution Reactions

Blanksma and Fohr (2010) describe the replacement of chlorine in chloro-nitrobenzene compounds with various nucleophiles, showcasing the potential for these compounds to undergo diverse chemical transformations. This adaptability makes chloro-nitrobenzenes valuable intermediates in organic synthesis (Blanksma & Fohr, 2010).

Microbial Degradation Studies

Shah (2014) explores the microbial degradation of 1-chloro-4-nitrobenzene, revealing the environmental implications of these compounds and their potential biodegradability. Understanding the microbial pathways can lead to developments in bioremediation techniques for the cleanup of chloro-nitrobenzene pollutants (Shah, 2014).

Catalytic Synthesis Enhancements

The work of Hui-ping (2005) on catalytic synthesis processes for dichloro-nitrobenzenes in a specially designed reactor emphasizes the importance of catalysts in improving yield and efficiency in the production of chloro-nitrobenzene derivatives. These advancements in catalysis can significantly impact the synthesis of complex organic molecules (Hui-ping, 2005).

Understanding Molecular Interactions

Studies by Mossakowska and Wójcik (2007) on the crystal structure of chloro-nitrobenzenes highlight the significance of halogen bonds and π-π stacking in molecular assemblies. This knowledge aids in the design of new materials and the prediction of molecular behavior in solid states (Mossakowska & Wójcik, 2007).

Safety And Hazards

The safety data sheet for “2-Bromo-4-chloro-1-(difluoromethoxy)benzene” indicates that it’s harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-chloro-1-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRPCOKJSDVMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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